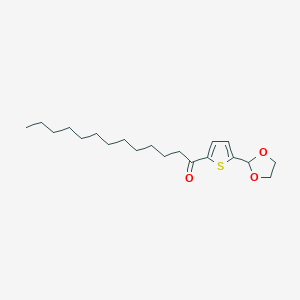
5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone” is a complex organic compound. It contains a 1,3-dioxolane ring, which is a heterocyclic acetal . The compound also includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . The reaction proceeds via the generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product .Molecular Structure Analysis
The molecular structure of similar compounds, such as Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate, has been reported. It has a molecular formula of C14H20O4S and an average mass of 284.371 Da .Chemical Reactions Analysis
Esters, which are related compounds, undergo hydrolysis, a reaction that is catalyzed by either an acid or a base . This reaction involves the replacement of the alkoxy (OR′) group of an ester by another group .Physical And Chemical Properties Analysis
1,3-Dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . They offer stability against all types of nucleophiles and bases .Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis
5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone and its derivatives have been studied for their potential in catalytic synthesis. Research by Zatorski and Wierzchowski (1991) on the zeolite-catalyzed synthesis of 1,3-dioxolanes from styrene oxide and aliphatic ketones highlights the role of these compounds in catalysis. They found that factors like diffusion and acidity influence the yield of 1,3-dioxolane, which is structurally related to the compound (Zatorski & Wierzchowski, 1991).
Antioxidant Evaluation
Althagafi (2022) investigated novel derivatives of thiophene ketones, including compounds structurally similar to 5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone, for their antioxidant properties. These ketones exhibited significant inhibition in antioxidant activities, suggesting potential applications in areas requiring antioxidant capabilities (Althagafi, 2022).
Heterogeneously Catalyzed Condensations
Research by Deutsch, Martin, and Lieske (2007) on the acid-catalyzed condensation of glycerol with aldehydes and ketones to form compounds like 1,3-dioxolanes underscores the relevance of such structures in producing potential novel platform chemicals, including those derived from renewable materials (Deutsch, Martin, & Lieske, 2007).
Chemical Reactivity and Synthesis
The synthesis and reactivity of 1,3-dioxolanes, which are structurally related to the compound in focus, have been explored in various studies. Adams, Barnard, and Brosius (1999) demonstrated the preparation of 1,3-dioxolanes by adding ketones to epoxides, suggesting potential pathways for synthesizing related compounds (Adams, Barnard, & Brosius, 1999).
Applications in Aromatic Compounds Synthesis
Research on the reaction of aromatic ketones with compounds like 1,3-dioxolane sheds light on the potential applications of 5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone in synthesizing complex aromatic structures. Upadhyaya and Bauer (1992) studied reactions involving aromatic ketones, which could provide insights into similar reactions involving the compound (Upadhyaya & Bauer, 1992).
Protection of Carbonyl Compounds
1,3-Dioxolanes are used in protecting carbonyl compounds, as demonstrated by Hassner, Bandi, and Panchgalle (2012). This research may suggest similar applications for 5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone in the protection of sensitive chemical groups (Hassner, Bandi, & Panchgalle, 2012).
Synthesis of Chiral Compounds
Crawley and Briggs (1995) described the use of 1,3-dioxolanes as chiral inhibitors, which indicates the potential of structurally related compounds like 5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone in chiral synthesis and as inhibitors in various chemical processes (Crawley & Briggs, 1995).
Zukünftige Richtungen
Recent research has shown that stereoselective formation of substituted 1,3-dioxolanes can be achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether . This opens up new possibilities for the synthesis of complex organic compounds, including “5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone”. Future research may focus on optimizing these synthesis methods and exploring the potential applications of these compounds.
Eigenschaften
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]tridecan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)18-13-14-19(24-18)20-22-15-16-23-20/h13-14,20H,2-12,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSVSNIJQLEDSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641882 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]tridecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone | |
CAS RN |
898772-02-6 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-tridecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]tridecan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

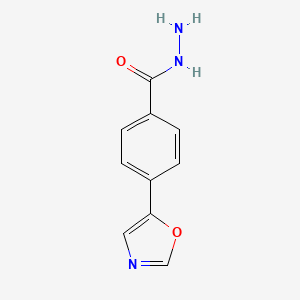
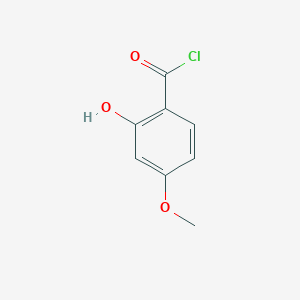
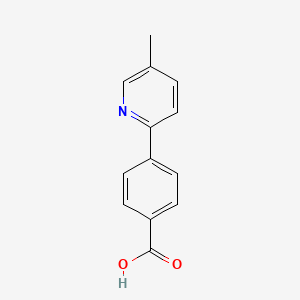

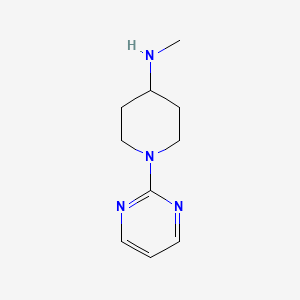
![1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile](/img/structure/B1359292.png)
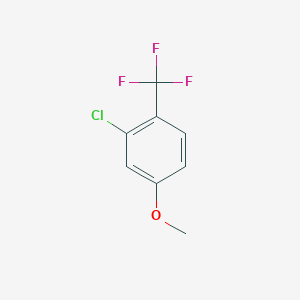
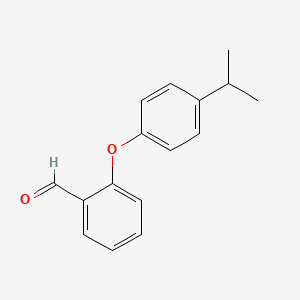
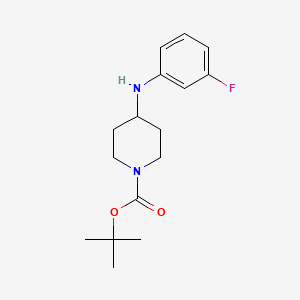
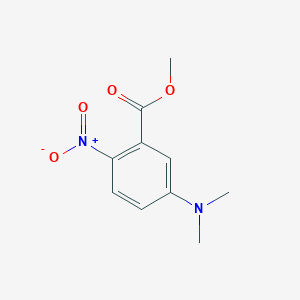
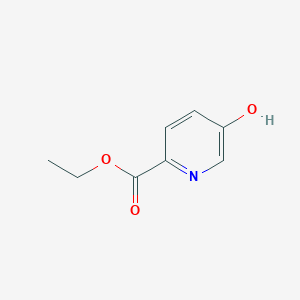

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)
